tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate
CAS No.:
Cat. No.: VC13695282
Molecular Formula: C20H34N4O5S
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H34N4O5S |
|---|---|
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |
| Standard InChI | InChI=1S/C20H34N4O5S/c1-12-11-16(28-7)13(2)14(3)17(12)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 |
| Standard InChI Key | RZSVUYZPNACFJI-HNNXBMFYSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C)C)OC |
| SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C)C)OC |
| Canonical SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C)C)OC |
Introduction
tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate is a chemical compound used in peptide synthesis, particularly as a protected form of the amino acid arginine. This compound is part of a broader class of arginine derivatives that are crucial in the synthesis of peptides due to their ability to protect the guanidino group of arginine during synthesis, preventing unwanted side reactions.
Synthesis and Applications
This compound is synthesized by attaching the protecting groups to the arginine molecule. The tert-butyl group protects the carboxyl end, while the 4-methoxy-2,3,6-trimethylphenylsulfonyl group protects the guanidino side chain. These protecting groups are removed under specific conditions during the peptide synthesis process.
Applications in Peptide Synthesis
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Protection of Arginine Side Chain: The 4-methoxy-2,3,6-trimethylphenylsulfonyl group is used to protect the guanidino side chain of arginine, preventing it from participating in unwanted reactions during peptide synthesis.
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Deprotection Conditions: The protecting groups are typically removed using acid conditions, such as trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.
Comparison with Other Arginine Protecting Groups
Different protecting groups are used for arginine in peptide synthesis, each with its own characteristics and deprotection requirements. Here is a comparison of some common protecting groups:
| Protecting Group | Deprotection Conditions | Acid Lability |
|---|---|---|
| Pbf (Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) | TFA with scavengers | Highly acid labile |
| Pmc (2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) | TFA with scavengers | Highly acid labile |
| Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) | TFA with scavengers | Less acid labile than Pbf/Pmc |
| Mts (2,4,6-Trimethoxybenzenesulfonyl) | TFA with scavengers | Less acid labile than Mtr |
| Tos (Tosyl) | Mild acid conditions | Least acid labile |
Research Findings and Challenges
Research on tert-Butyl Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-argininate is primarily focused on its role in peptide synthesis. The compound is used to ensure that the guanidino group of arginine remains protected during the synthesis process, which is crucial for maintaining the integrity of the peptide structure.
Challenges in Deprotection
One of the challenges associated with this compound is the deprotection step. The Mtr group requires careful conditions for removal to avoid side reactions, and multiple residues may necessitate longer deprotection times.
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